molecular formula C19H18N4O4S B2732249 N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)-3-methylbenzamide CAS No. 303035-44-1

N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)-3-methylbenzamide

Cat. No.: B2732249
CAS No.: 303035-44-1
M. Wt: 398.44
InChI Key: KDUZVMMLMWUVLT-UHFFFAOYSA-N
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Description

N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)-3-methylbenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a methoxypyrimidinyl group, a sulfamoyl group, and a methylbenzamide group, which contribute to its diverse chemical behavior and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)-3-methylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Methoxypyrimidinyl Intermediate: The synthesis begins with the preparation of the 6-methoxypyrimidin-4-yl intermediate through a series of reactions involving methoxylation and cyclization.

    Sulfamoylation: The intermediate is then subjected to sulfamoylation, where a sulfamoyl group is introduced using reagents such as sulfamoyl chloride under controlled conditions.

    Coupling with Methylbenzamide: The final step involves coupling the sulfamoylated intermediate with 3-methylbenzamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)-3-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxypyrimidinyl and sulfamoyl groups, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in acidic or basic media.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); reactions often require catalysts or specific conditions like elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)-3-methylbenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of enzymes involved in critical biological processes.

    Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.

    Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, or membrane integrity.

Comparison with Similar Compounds

N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)-3-methylbenzamide can be compared with other similar compounds, such as:

    N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)carbamothioylpyridine-3-carboxamide: Shares similar structural features but differs in the presence of a carbamothioyl group.

    2,6-dimethoxy-4-((4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)carbamoyl)phenyl acetate:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S/c1-13-4-3-5-14(10-13)19(24)22-15-6-8-16(9-7-15)28(25,26)23-17-11-18(27-2)21-12-20-17/h3-12H,1-2H3,(H,22,24)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDUZVMMLMWUVLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=NC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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